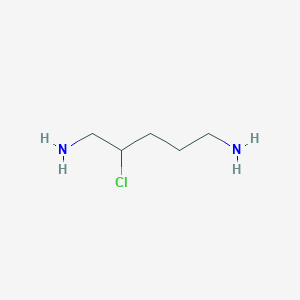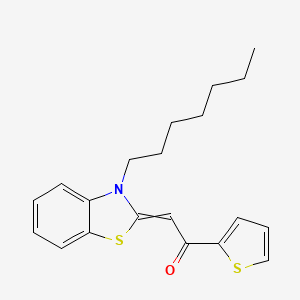![molecular formula C19H24O B14184865 1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one CAS No. 922497-18-5](/img/structure/B14184865.png)
1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of cycloalkanes This compound features a cyclohexyl group, a phenyl group substituted with a cyclopent-1-en-1-yl group, and an ethanone moiety
Preparation Methods
The synthesis of 1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-(cyclopent-1-en-1-yl)benzaldehyde, followed by oxidation to form the desired ethanone. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one can be compared with similar compounds such as:
Cyclohexanone: A simpler ketone with a cyclohexyl group, used as a solvent and chemical intermediate.
Cyclopent-2-en-1-one: A compound with a cyclopentenone moiety, known for its reactivity in various organic reactions.
Phenylacetone: A compound with a phenyl group and an ethanone moiety, used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its combination of cyclohexyl, phenyl, and cyclopent-1-en-1-yl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
922497-18-5 |
|---|---|
Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-cyclohexyl-2-[3-(cyclopenten-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C19H24O/c20-19(17-10-2-1-3-11-17)14-15-7-6-12-18(13-15)16-8-4-5-9-16/h6-8,12-13,17H,1-5,9-11,14H2 |
InChI Key |
GNCJEFCGNJFYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC(=CC=C2)C3=CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)
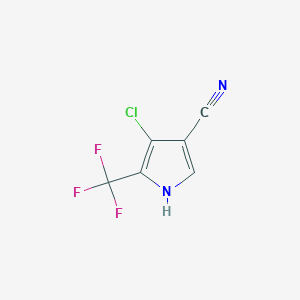
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
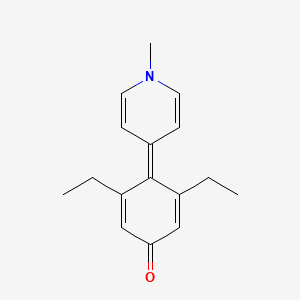
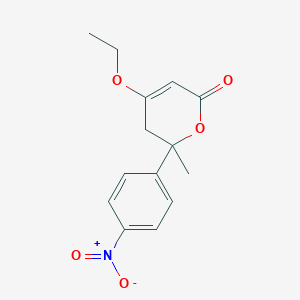
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
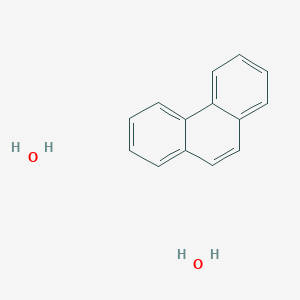
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)

